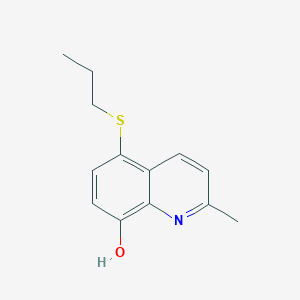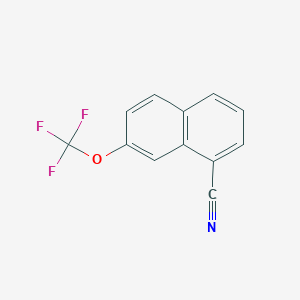
2-Methyl-5-(propylthio)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(Propylthio)chinolin-8-ol ist eine organische Verbindung, die von Chinolin abgeleitet ist, einer heterocyclischen aromatischen organischen Verbindung. Diese Verbindung ist durch das Vorhandensein einer Methylgruppe an der zweiten Position, einer Propylthiogruppe an der fünften Position und einer Hydroxylgruppe an der achten Position des Chinolinrings gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-5-(Propylthio)chinolin-8-ol beinhaltet typischerweise die Funktionalisierung von Chinolinderivaten. Eine gängige Methode umfasst die Bromierung von 8-Hydroxychinolin, gefolgt von Substitutionsreaktionen, um die Methyl- und Propylthiogruppen einzuführen. So kann beispielsweise die Bromierung von 8-Hydroxychinolin mit N-Bromsuccinimid in Chloroform 7-Bromchinolin-8-ol liefern, das dann weiter modifiziert werden kann, um die gewünschten Substituenten einzuführen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Mikrowellen-gestützte Synthese, lösungsmittelfreie Reaktionen und die Verwendung von recycelbaren Katalysatoren werden oft eingesetzt, um den Prozess effizienter und umweltfreundlicher zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-5-(Propylthio)chinolin-8-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe an der achten Position kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Hydrochinolinderivate zu bilden.
Substitution: Die Methyl- und Propylthiogruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Chloroform oder Tetrahydrofuran .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation Chinonderivate liefern, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Chinolinverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(Propylthio)chinolin-8-ol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung zeigt antimikrobielle und antifungale Eigenschaften, was sie in biologischen Studien nützlich macht.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-5-(Propylthio)chinolin-8-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppe an der achten Position kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Propylthiogruppe mit hydrophoben Bereichen interagieren kann. Diese Wechselwirkungen können zelluläre Prozesse stören und zu antimikrobiellen und antifungalenen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(propylthio)quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the eighth position can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Hydroxychinolin: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen, aber ohne die Methyl- und Propylthiogruppen.
2-Methylchinolin: Ähnlich wie 2-Methyl-5-(Propylthio)chinolin-8-ol, jedoch ohne die Hydroxyl- und Propylthiogruppen.
5-Propylthiochinolin: Fehlt die Hydroxyl- und Methylgruppe, die in 2-Methyl-5-(Propylthio)chinolin-8-ol vorhanden sind.
Einzigartigkeit
2-Methyl-5-(Propylthio)chinolin-8-ol ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Das Vorhandensein der Hydroxylgruppe verbessert seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden, während die Methyl- und Propylthiogruppen zu seinen hydrophoben Wechselwirkungen und seiner Gesamtstabilität beitragen .
Eigenschaften
CAS-Nummer |
73113-06-1 |
|---|---|
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
2-methyl-5-propylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZDBDBDWQEXCUSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)



![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)


